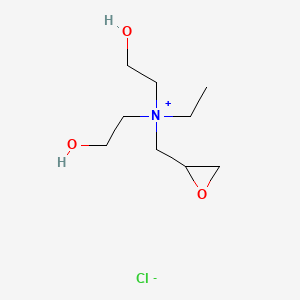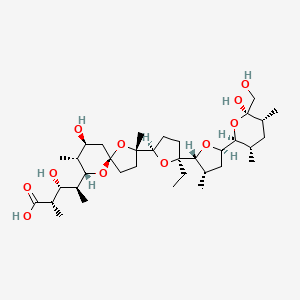
Tropaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tropaldehyde, also known as 2-Formyl-1,3,5,7-tetramethylcyclohepta-1,3,5-triene, is an organic compound with the molecular formula C10H12O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a cycloheptatriene ring. This compound is a colorless liquid with a distinctive odor and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: Tropaldehyde can be synthesized through several methods, including:
Oxidation of Tropine: Tropine, a tropane alkaloid, can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.
Formylation of Cycloheptatriene: Cycloheptatriene can undergo formylation using formic acid (HCOOH) and a catalyst like sulfuric acid (H2SO4) to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of tropine due to its availability and efficiency. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Tropaldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to tropic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields tropyl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and ethanol (C2H5OH).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Tropic acid.
Reduction: Tropyl alcohol.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
Tropaldehyde has several applications in scientific research, including:
Chemistry: this compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is used in the synthesis of tropane alkaloid derivatives, which have applications in the treatment of neurological disorders.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of tropaldehyde involves its interaction with various molecular targets and pathways. This compound can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity allows it to form covalent bonds with biological molecules, potentially altering their function. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.
類似化合物との比較
Tropaldehyde can be compared with other similar compounds, such as:
Formaldehyde (CH2O): A simpler aldehyde with a single carbon atom. Unlike this compound, formaldehyde is a gas at room temperature and is widely used as a disinfectant and preservative.
Benzaldehyde (C7H6O): An aromatic aldehyde with a benzene ring. Benzaldehyde is used in the synthesis of various organic compounds and has a characteristic almond-like odor.
Acetaldehyde (C2H4O): A two-carbon aldehyde that is a key intermediate in the metabolism of alcohol. Acetaldehyde is also used in the production of acetic acid and other chemicals.
Uniqueness of this compound: this compound’s unique structure, with a formyl group attached to a cycloheptatriene ring, distinguishes it from other aldehydes. This structure imparts specific chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
特性
CAS番号 |
62559-34-6 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
3-hydroxy-2-phenylpropanal |
InChI |
InChI=1S/C9H10O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-6,9,11H,7H2 |
InChIキー |
DGNQXQJVAILJBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)

![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)









